molecular formula C25H21FN2O5S B5273192 ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5273192
M. Wt: 480.5 g/mol
InChI Key: GTWUUKSGKHYXBZ-CZIZESTLSA-N
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Description

This compound features a hybrid heterocyclic core comprising a 1,3-thiazole ring fused with a 2,5-dihydro-1H-pyrrole moiety. Key structural attributes include:

  • Substituents: A 2-fluorophenyl group at position 2 of the pyrrole ring, a 4-methylbenzoyl group at position 3, and a hydroxy group at position 4. The thiazole ring is substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 5 .
  • Synthesis: Likely synthesized via condensation of substituted pyrrole precursors with thiazole intermediates, followed by functionalization of aromatic and acyl groups. Similar compounds in the evidence were prepared in high yields (75–90%) using single-crystal diffraction for structural validation .

Properties

IUPAC Name

ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(16-7-5-6-8-17(16)26)18(21(30)23(28)31)20(29)15-11-9-13(2)10-12-15/h5-12,19,29H,4H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWUUKSGKHYXBZ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound belongs to a family of ethyl thiazole-pyrrole carboxylates with diverse substituents. Key analogs and their differences include:

Compound Name (Reference) Substituents (Pyrrole/Thiazole) Molecular Formula Molecular Weight (g/mol) Notable Properties
Original Compound 2-(2-fluorophenyl), 3-(4-methylbenzoyl) C₂₇H₂₂FN₂O₅S ~513.54 Hydroxy group enhances polarity
3-(4-ethoxy-3-methylbenzoyl), 2-(4-fluorophenyl) C₃₀H₂₈FN₂O₆S 579.62 Ethoxy group increases lipophilicity
3-(4-butoxybenzoyl), 2-(3,4-dichlorophenyl) C₃₁H₂₉Cl₂FN₂O₆S 675.54 Chlorine atoms improve metabolic stability
3-(4-butoxybenzoyl), 2-(pyridin-3-yl) C₃₀H₂₈FN₃O₆S 601.63 Pyridine substitution enhances π-π stacking

Key Observations :

  • Halogen Effects : Fluorine (original compound) reduces steric bulk compared to chlorine (), favoring membrane permeability .
  • Acyl Group Modifications : 4-Methylbenzoyl (original) vs. 4-butoxybenzoyl () alters solubility; longer alkoxy chains (e.g., butoxy) increase hydrophobicity .
Structural and Crystallographic Comparisons
  • Isostructurality : Analogs like those in and exhibit triclinic (P 1̄) symmetry with two independent molecules per asymmetric unit. The original compound likely adopts a similar planar conformation, except for perpendicular fluorophenyl groups .
  • Packing Interactions : Chloro/bromo derivatives () show tighter crystal packing due to halogen bonding, whereas ethoxy groups () introduce steric hindrance, reducing lattice stability .

Research Findings and Data

Thermal and Solubility Profiles
  • Melting Points : Analogs range from 227–230°C (), suggesting high thermal stability.
  • Solubility : Ethyl carboxylate esters (original compound) show moderate DMSO solubility (>10 mg/mL), while butoxy derivatives () are lipid-soluble .

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